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Compound of Interest

Compound Name: 6-Chlorooxindole

Cat. No.: B1630528

CAS Number: 56341-37-8

This technical guide provides a comprehensive overview of 6-Chlorooxindole, a key chemical
intermediate with significant applications in pharmaceutical synthesis and medicinal chemistry.
This document is intended for researchers, scientists, and professionals involved in drug
discovery and development.

Chemical and Physical Properties

6-Chlorooxindole, also known as 6-chloroindolin-2-one, is an off-white to tan crystalline
powder.[1][2] It is a member of the indole family of compounds.[2] The presence of a chlorine
atom at the 6-position of the oxindole ring structure imparts unigue reactivity and properties to
the molecule.

Table 1: Physicochemical Properties of 6-Chlorooxindole

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1630528?utm_src=pdf-interest
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20070418/patents/EP1476162NWB1/document.html
https://patents.google.com/patent/DE60313289T2/en
https://patents.google.com/patent/DE60313289T2/en
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

CAS Number 56341-37-8 [3][4][5]

Molecular Formula CsHsCINO [3B1141[5]

Molecular Weight 167.59 g/mol [31[41[5]

Appearance Off-white to tan crystalline (2]
powder

Melting Point 195-199 °C [1][3]1[6]

Boiling Point (Predicted) 329.0+£42.0°C [3]

Solubility Soluble in dimethylformamide [1][6]

LogP (Partition Coefficient) 2.052 [3]

6-chloroindolin-2-one, 6-
Synonyms Chloro-2-oxindole, 6-Chloro- [11[3114115]
1,3-dihydro-2H-indol-2-one

Synthesis and Experimental Protocols

6-Chlorooxindole is primarily synthesized through a multi-step process, often starting from 4-
chloro-2-nitrotoluene or 2,5-dichloronitrobenzene. The synthesis generally involves the
formation of a phenylacetic acid derivative followed by a reductive cyclization to yield the
oxindole ring.

Synthesis from 2,5-Dichloronitrobenzene

A common synthetic route involves the reaction of 2,5-dichloronitrobenzene with dimethyl
malonate, followed by hydrolysis, decarboxylation, and reductive cyclization.

Experimental Protocol:
Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)dimethylmalonate

e To a three-necked flask, add acetone (2500 mL), dimethyl malonate (200 g), 2,5-
dichloronitrobenzene (240 g), potassium carbonate powder (420 g), and
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tetrabutylammonium bromide (10 g) under stirring.

Heat the reaction mixture in a water bath at 55-60°C for 20 hours. Monitor the reaction
progress using thin-layer chromatography (TLC) with a mobile phase of petroleum
ether:ethyl acetate (3:1).

 After the reaction is complete, cool the mixture to room temperature and filter to remove the

solid acid-binding agent.

Recover the acetone under reduced pressure to obtain an oily substance, which is 2-(4-
chloro-2-nitrophenyl)dimethylmalonate.

Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid

To the product from Step 1, add ethanol (1000 mL) and 2N NaOH (1000 g) under stirring.
Heat the mixture at 70-80°C for 6 hours, monitoring by TLC (PE:EA=3:1).

Cool the reaction system to 0-40°C and adjust the pH to 6.0-6.5 with concentrated
hydrochloric acid. A significant amount of gas will be evolved. Maintain the pH in this range
for 1 hour to obtain 4-chloro-2-nitrophenylacetic acid.

Step 3: Synthesis of 6-Chlorooxindole (Reductive Cyclization)

Place the reaction system from Step 2 in a water bath at 40-45°C.
Add sodium dithionite (insurance powder, 585 @) in batches over approximately 2 hours.

After the addition is complete, maintain the temperature at 40-45°C for 2 hours. Monitor the
disappearance of the starting material by TLC (chloroform:methanol=10:1) to confirm the
formation of 4-chloro-2-aminophenylacetic acid.

Adjust the pH of the reaction mixture with concentrated hydrochloric acid to induce
cyclization and precipitation of the final product, 6-Chlorooxindole.

Filter the precipitate, wash with water, and dry to obtain the purified product.
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Synthesis of 6-Chlorooxindole

Reaction with ] [ 2-(4-chloro-2-nitrophenyl) Hydrolysis and ’ - : Reductive Cyclization : .
Dimethyl Malonate B 4-Chloro-2-nitrophenylacetic acid (o.d1 vith Sadilim Dithiorite) 6-Chlorooxindole

Click to download full resolution via product page

Caption: Synthetic pathway for 6-Chlorooxindole.

Biological and Pharmaceutical Applications

6-Chlorooxindole is a versatile building block in medicinal chemistry, primarily recognized for
its role in the synthesis of pharmaceuticals and as a scaffold for the development of novel
therapeutic agents.

Intermediate in the Synthesis of Ziprasidone

6-Chlorooxindole is a crucial intermediate in the industrial synthesis of Ziprasidone, an
atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1]
Ziprasidone functions as a potent antagonist of serotonin and dopamine receptors.[1] The
synthesis of Ziprasidone involves the alkylation of 6-chlorooxindole followed by condensation
with 3-(1-piperazinyl)-1,2-benzisothiazole.

Scaffold for MDM2 Inhibitors in Cancer Research

The oxindole scaffold, including the 6-chloro substituted variant, is a key pharmacophore in the
design of small molecule inhibitors of the MDM2-p53 protein-protein interaction.[1][2] The p53
protein is a critical tumor suppressor that is often inactivated in cancer cells through its
interaction with the MDM2 protein, which targets p53 for degradation.

By binding to MDMZ2 in the same pocket that p53 occupies, these oxindole-based inhibitors can
disrupt the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which in
turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells, ultimately leading
to tumor growth inhibition.[7] Spirooxindole derivatives, in particular, have shown high potency
as MDM2 inhibitors.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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